molecular formula C19H16N4OS2 B2493055 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide CAS No. 2034493-52-0

2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2493055
CAS No.: 2034493-52-0
M. Wt: 380.48
InChI Key: PCLJBLLOTKVSBK-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a synthetically derived small molecule investigated for its potential as a modulator of protein kinase activity. Its molecular architecture, featuring a thiazole carboxamide core linked to phenyl, thiophene, and pyrazole heterocyclic systems, is characteristic of scaffolds designed to interact with the ATP-binding pocket of various kinases. This compound is of significant research value in the study of intracellular signaling pathways, particularly those implicated in oncogenic processes and inflammatory diseases. Researchers utilize this molecule as a chemical probe to elucidate the complex roles of specific kinase targets in cellular models of disease, helping to validate new therapeutic strategies Source . The structure-activity relationship (SAR) of this chemotype provides insights for medicinal chemists working on optimizing selectivity and potency against a range of biological targets. Its primary application remains in preclinical research, facilitating a deeper understanding of kinase signaling networks and their contribution to pathology.

Properties

IUPAC Name

2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(16-13-26-19(22-16)14-5-2-1-3-6-14)20-11-17(15-7-10-25-12-15)23-9-4-8-21-23/h1-10,12-13,17H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJBLLOTKVSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: EDCI, DCC

    Bases: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells. These compounds often operate through mechanisms that disrupt DNA synthesis and cell division, which are critical processes in tumorigenesis .

Case Study:
In a study evaluating novel 1,3,4-thiadiazole derivatives, compounds similar to 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide were synthesized and tested. The results indicated significant cytotoxicity against HepG-2 and A-549 cell lines when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activities. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal properties.

Research Findings:
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Material Science Applications

Beyond biological applications, thiazole derivatives are being explored for their utility in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.

Example Applications:

  • Organic Light Emitting Diodes (OLEDs): Thiazole compounds can be incorporated into OLEDs due to their ability to emit light efficiently.
  • Conductive Polymers: The incorporation of thiazole units into polymer matrices can enhance conductivity and thermal stability .

Summary of Applications

Application TypeDescriptionKey Findings
Medicinal Chemistry Anticancer activity against HepG-2 and A-549 cell linesSignificant cytotoxicity; multiple mechanisms of action identified
Antimicrobial Antibacterial and antifungal propertiesEffective against various bacterial strains
Material Science Utilization in OLEDs and conductive polymersEnhanced electronic properties noted

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several classes of bioactive molecules:

  • Thiazole-carboxamide derivatives: Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) is a thiazole-4-carboxamide derivative with a distinct substituent pattern on the carboxamide nitrogen. Unlike the target compound, Acotiamide features a diisopropylaminoethyl group and lacks pyrazole/thiophene moieties, highlighting divergent pharmacological targets (prokinetic vs.
  • Pyrazole-thiophene hybrids: Compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide share pyrazole and thiophene units but differ in core structure (acrylamide vs. thiazole-carboxamide), impacting solubility and binding affinity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Acotiamide 2-cyano-3-(1-phenyl-3-thiophen-2-yl-pyrazol-4-yl)acrylamide
Molecular Weight ~435.5 g/mol 547.1 g/mol ~348.4 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 5 8 4
Bioactivity Antimicrobial (predicted) Prokinetic Antiproliferative

However, its increased molecular weight may limit oral bioavailability.

Biological Activity

2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide, a compound belonging to the pyrazole and thiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4OS2C_{19}H_{16}N_{4}OS_{2} with a molecular weight of 372.47 g/mol. Its structure includes a thiazole ring fused with a pyrazole moiety, which is known for imparting various biological activities.

PropertyValue
Molecular FormulaC19H16N4OS2C_{19}H_{16}N_{4}OS_{2}
Molecular Weight372.47 g/mol
CAS Number2034493-52-0

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines. The compound under discussion has shown promising results in inhibiting the proliferation of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23114.32
MCF-711.17

The mechanism of action is believed to involve the modulation of caspase activity, which plays a crucial role in the apoptotic pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has shown efficacy in reducing inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This activity is attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Neuroprotective Properties

Emerging studies indicate that certain pyrazole derivatives may possess neuroprotective effects by inhibiting metabolic enzymes related to neurodegenerative disorders. For instance, compounds similar to this compound have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Synthesis and Evaluation

In one study, the synthesis of thiazole-containing pyrazoles was achieved through a multi-step process involving condensation reactions under controlled conditions. The resulting compounds were evaluated for their biological activities using various assays .

Pharmacological Profiles

A mini-review highlighted the pharmacological profiles of several pyrazole analogs, including their cytotoxicity against cancer cells and anti-inflammatory effects. The review emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with thiazole-4-carboxylic acid derivatives. Activate the carboxyl group using coupling agents like EDCI or HOBt in anhydrous DCM .
  • Step 2 : React with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Vary solvents (DMF vs. THF), temperature (0–25°C), and stoichiometry. Monitor via TLC and purify via column chromatography. Yields typically range from 45–65% but can improve with microwave-assisted synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) and amide bond formation. Look for pyrazole NH signals at δ 8.5–9.5 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Confirm C=O stretch (~1680 cm1^{-1}) and absence of unreacted carboxylic acid O-H (~2500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound and its analogs?

  • Methodology :

  • Target-Specific Assays : Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) to isolate mechanisms. Compare IC50_{50} values across cell lines .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with proteins like EGFR (anticancer) or DHFR (antimicrobial). Prioritize targets with binding energies <−8 kcal/mol .
  • Meta-Analysis : Cross-reference bioactivity data from ChEMBL or PubChem to identify structural motifs linked to specific activities .

Q. What strategies can elucidate the impact of substituent variations (e.g., thiophen-3-yl vs. thiophen-2-yl) on pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the thiophene or pyrazole rings. Test in parallel using standardized assays (e.g., MTT for cytotoxicity) .
  • QSAR Modeling : Train regression models (e.g., Random Forest) on descriptors like LogP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R2^2 >0.7) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or π-π interactions .

Q. How can researchers address low solubility or stability of this compound in physiological buffers?

  • Methodology :

  • Formulation Screening : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. Measure solubility via HPLC-UV .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide or pyrazole NH. Assess stability in simulated gastric fluid (pH 1.2–6.8) .
  • Nanoencapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability. Characterize release kinetics via dialysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data from in vivo studies involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC50_{50}, Hill slope, and R2^2 .
  • ANOVA with Tukey’s Test : Compare treatment groups (p<0.05). Use log-transformation for skewed data .
  • Machine Learning : Apply SVM or neural networks to predict toxicity thresholds from molecular descriptors .

Q. How should researchers design experiments to validate off-target effects predicted by computational models?

  • Methodology :

  • Broad-Panel Screening : Test against a panel of 50+ kinases/pharmacologically relevant targets (Eurofins Cerep). Prioritize hits with >30% inhibition at 10 μM .
  • Thermal Shift Assays : Measure ΔTm_m of target proteins in the presence of the compound to confirm binding .
  • CRISPR Knockout : Generate target-knockout cell lines and assess compound efficacy loss (e.g., IC50_{50} shift >10-fold) .

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